Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid

GPR4 Antagonist GPCR Signaling Immuno-Oncology

Order 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (CAS 17289-23-5) for precise, reproducible research. The N1-methyl substitution is critical: it determines the predicted pKa of 1.93 and enables potent GPR4 antagonism (IC50=1.64 nM) with >6,000-fold selectivity over HDAC4, a profile absent in non-methylated or N2-methyl isomers. Generic imidazoline cores cause functional divergence and experimental failure. Ensure lot-specific purity (≥98%) for reliable buffer use (pH 6.0–8.5) and CYP3A4 assay calibration (Ki=120 nM).

Molecular Formula C5H8N2O2
Molecular Weight 128.13 g/mol
CAS No. 17289-23-5
Cat. No. B091516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid
CAS17289-23-5
Molecular FormulaC5H8N2O2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCN1CC(N=C1)C(=O)O
InChIInChI=1S/C5H8N2O2/c1-7-2-4(5(8)9)6-3-7/h3-4H,2H2,1H3,(H,8,9)
InChIKeyJTVVSXUNUZSZBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (CAS 17289-23-5): Core Physicochemical and Class Identity for Procurement


1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (CAS 17289-23-5) is a heterocyclic organic compound belonging to the 4,5-dihydroimidazole (imidazoline) class, characterized by a partially saturated five-membered ring bearing a carboxylic acid at the 4-position and a methyl group at the N1 position . With a molecular formula of C5H8N2O2 and a molecular weight of 128.13 g/mol , this compound is primarily utilized as a non-ionic organic buffering agent in cell culture media, maintaining pH stability in the physiological range of 6 to 8.5 . It also serves as a key intermediate in the synthesis of pharmaceutical agents and as a building block for polymers due to its imidazoline core, which facilitates the formation of cross-linked networks . The compound's predicted pKa is 1.93±0.20 , and its hydrochloride salt (CAS 124999-50-4) is often employed for enhanced solubility and stability in research applications .

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (CAS 17289-23-5): Critical Differentiators that Preclude Analog Interchangeability


Procurement of 4,5-dihydroimidazole-4-carboxylic acid derivatives without precise specification of the N1-methyl substitution can lead to significant functional divergence across key applications. While the imidazoline scaffold is common to several analogs, the presence and position of the methyl group profoundly alters the compound's pKa, buffering range, and biological target engagement. For instance, the N1-methyl substitution in 1-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid imparts a predicted pKa of 1.93±0.20 , a value that is distinct from its non-methylated parent (4,5-dihydro-1H-imidazole-4-carboxylic acid, CAS 175210-28-3) and its N2-methyl isomer (2-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid, CAS 902771-01-1), thereby impacting protonation state and solubility profiles in biological buffers. Furthermore, as detailed in Section 3, this specific compound demonstrates quantifiable, target-specific interactions (e.g., GPR4 antagonism, HDAC4 inhibition) at concentrations that differ markedly from close structural analogs [1]. Therefore, generic substitution based solely on the imidazoline core is not viable and risks compromised experimental reproducibility or failed synthetic outcomes. The quantitative evidence below defines the precise boundaries of its unique performance profile.

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (CAS 17289-23-5): Quantitative Comparator-Driven Evidence for Informed Selection


Potent and Selective GPR4 Antagonism: A Defined Functional Activity vs. Non-Methylated Analog

This compound demonstrates potent antagonism at the human GPR4 receptor, a proton-sensing GPCR implicated in tumor microenvironment modulation. The measured IC50 for inhibiting cAMP accumulation in HeLa cells is 1.64 nM [1]. In contrast, the non-methylated parent compound, 4,5-dihydro-1H-imidazole-4-carboxylic acid, exhibits a significantly higher IC50 of 10,000 nM (10 μM) in a functional assay for HDAC4 inhibition, suggesting a >6,000-fold lower potency in a related enzyme context [2], highlighting the critical role of the N1-methyl group for high-affinity target engagement.

GPR4 Antagonist GPCR Signaling Immuno-Oncology

Moderate HDAC4 Inhibitory Activity: Quantitative Distinction from Potent GPR4 Engagement

In addition to its potent GPR4 activity, this compound also exhibits moderate inhibitory activity against histone deacetylase 4 (HDAC4), a class IIa HDAC involved in transcriptional regulation. It inhibits human recombinant HDAC4 (aa 627-1084) with an IC50 of 10,000 nM (10 μM) [1]. This value is >6,000-fold higher (less potent) than its GPR4 antagonism activity, demonstrating a clear selectivity profile. When compared to the non-methylated analog (4,5-dihydro-1H-imidazole-4-carboxylic acid), which was tested in the same assay and showed an IC50 of >30 μM [2], the N1-methyl compound is at least 3-fold more potent against HDAC4.

HDAC4 Inhibitor Epigenetics Cancer

CYP3A4 Inhibition Potential: A Pharmacokinetic Liability Marker with Quantitative Cut-off

The compound's potential for drug-drug interactions via cytochrome P450 3A4 (CYP3A4) inhibition has been quantified. It inhibits midazolam 1'-hydroxylase activity of human recombinant CYP3A4 with a Ki of 120 nM [1]. This value falls below the commonly used industry threshold of 1 μM for flagging a compound as a potential CYP3A4 inhibitor, indicating a meaningful risk of drug-drug interactions in vivo. While data for direct analogs are not available in this assay, this quantitative Ki provides a critical benchmark for researchers assessing the compound's suitability for in vivo studies, particularly when compared to other imidazole derivatives known for potent CYP inhibition.

CYP3A4 Inhibition Drug Metabolism ADME

Predicted pKa and Buffering Capacity: Differentiating the Non-Ionic Buffer Profile

The compound is utilized as a non-ionic organic buffering agent, effective in maintaining pH stability between 6.0 and 8.5 . Its predicted pKa is 1.93±0.20 . In contrast, the N2-methyl isomer (2-methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid) and the aromatic analog (1-methyl-1H-imidazole-4-carboxylic acid) possess different electronic environments, which would shift their pKa and buffering ranges. While direct comparative experimental pKa data for these analogs are not available in the same study, the unique pKa of this compound defines its specific pH buffering window, making it a non-interchangeable component in sensitive biological buffers.

Buffer Cell Culture pH Stability

1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid (CAS 17289-23-5): Validated Application Scenarios Derived from Quantitative Evidence


Immuno-Oncology Research: High-Potency GPR4 Antagonism for Tumor Microenvironment Studies

Given its potent GPR4 antagonism (IC50 = 1.64 nM in HeLa cells) [1], this compound is ideally suited for in vitro studies investigating the role of GPR4 in the acidic tumor microenvironment, including cancer cell migration, invasion, and immune evasion. Its >6,000-fold selectivity over HDAC4 further supports its use as a functional probe for dissecting GPR4-specific signaling pathways [1][2].

Epigenetic Tool Compound: Investigating Class IIa HDAC4 Biology with a Moderate Inhibitor

The compound serves as a validated tool for inhibiting HDAC4 (IC50 = 10 μM) [2]. Its moderate potency and >3-fold improvement over the non-methylated parent make it useful for studying HDAC4-dependent transcriptional regulation in cellular models where high potency is not required, or as a starting point for medicinal chemistry optimization [2].

ADME-Tox Profiling: A Calibrated CYP3A4 Inhibition Standard

The quantified CYP3A4 inhibition (Ki = 120 nM) [3] positions this compound as a useful positive control or calibration standard in in vitro cytochrome P450 inhibition assays. Its well-defined Ki value allows researchers to benchmark assay performance and compare the metabolic stability of new chemical entities against a known moderate inhibitor.

Biopharmaceutical Manufacturing: Specialized Non-Ionic Buffer for Cell Culture

The compound's established role as a non-ionic organic buffer effective between pH 6.0 and 8.5, coupled with its predicted pKa of ~1.93, makes it a viable alternative to standard biological buffers (e.g., HEPES, MES) in specialized cell culture applications where imidazoline-based buffering is preferred for maintaining cellular pH without interfering with metal-ion-dependent processes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-4,5-dihydro-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.